molecular formula C29H31F3N2O3 B167863 Almorexant CAS No. 1266467-63-3

Almorexant

Cat. No.: B167863
CAS No.: 1266467-63-3
M. Wt: 512.6 g/mol
InChI Key: DKMACHNQISHMDN-RPLLCQBOSA-N
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Description

Almorexant, also known by its development code ACT-078573, is a compound that acts as a competitive antagonist of the orexin receptors OX1 and OX2. It was initially developed by the pharmaceutical companies Actelion and GlaxoSmithKline for the treatment of insomnia. The compound was designed to promote better quality sleep with fewer side effects compared to traditional benzodiazepines and Z-drugs .

Mechanism of Action

Target of Action

Almorexant, also known as ACT-078573, is a competitive antagonist of the OX1 and OX2 orexin receptors . These receptors are primarily involved in the regulation of sleep and wakefulness .

Mode of Action

This compound selectively inhibits the functional consequences of OX1 and OX2 receptor activation, such as intracellular Ca2+ mobilization . It binds to these receptors with high affinity, with Kd values of 1.3 nM (OX1) and 0.17 nM (OX2), respectively . This binding blocks the signaling of orexin-A and orexin-B peptides .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the orexin system, which plays a key role in wake promotion and stabilization . By blocking the orexin receptors, this compound inhibits the intracellular Ca2+ signal pathway , which is a functional consequence of orexin receptor activation .

Pharmacokinetics

This compound is orally active and is metabolized in the liver . The elimination half-life of this compound is between 13 and 19 hours , suggesting that it dissociates very slowly from the orexin receptors, which may prolong its duration of action .

Result of Action

The primary result of this compound’s action is the promotion of sleep. It has been shown to decrease alertness and increase sleep in healthy rats, dogs, and humans when administered during the active phase of the circadian cycle . The development of this compound was abandoned due to concerns over hepatic safety after transient increases in liver enzymes were observed in trials .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the timing of administration relative to the circadian cycle can impact its sleep-promoting effects . Additionally, individual differences in liver metabolism could potentially influence the drug’s bioavailability and efficacy .

Biochemical Analysis

Biochemical Properties

Almorexant selectively inhibits the functional consequences of OX1 and OX2 orexin receptor activation, such as intracellular Ca2+ mobilization . It has high affinity and almost equal nanomolar potency at OX1Rs and OX2Rs . It interacts with these receptors and blocks signaling of orexin-A and orexin-B peptides .

Cellular Effects

This compound has been shown to decrease alertness and increase sleep in healthy rats, dogs, and humans when administered during the active phase of the circadian cycle, at peak endogenous orexin tone . It stimulates caspase-3 activity in AsPC-1 cells and induces apoptosis .

Molecular Mechanism

This compound acts as a competitive antagonist of the OX1 and OX2 orexin receptors . It reversibly blocks signaling of orexin-A and orexin-B peptides . It totally blocked the intracellular Ca2+ signal pathway .

Temporal Effects in Laboratory Settings

This compound is rapidly absorbed and distributed and shows no tendency to accumulate with repeated dosing . It has been shown to have a sleep-promoting effect which resembles physiological sleep; this could be quickly reversed upon sensorimotor stimulation and yet allow resumption of sleep upon its cessation .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce the volume of tumors . It can help rats to be fully capable of spatial and avoidance learning . This compound dose-dependently induced sleep in wild-type (WT) and OX1R KO mice, whereas it was devoid of effects in OX2R KO or double OXR KO mice .

Metabolic Pathways

This compound is metabolized in the liver

Transport and Distribution

This compound is rapidly absorbed and distributed

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Almorexant involves several key steps. One notable method is the enantioselective synthesis via iridium-catalysed asymmetric intramolecular allylic amidation. This process includes the preparation of the chiral tetrahydroisoquinoline core structure, followed by an oxidative Heck reaction at room temperature and a hydrazine-mediated organocatalysed reduction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Almorexant undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its pharmacological properties.

    Reduction: This reaction can be used to reduce specific functional groups, such as ketones to alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, which can be useful in modifying the compound’s activity.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminium hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific functional groups involved and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of Almorexant: this compound was one of the first dual orexin receptor antagonists to be developed and tested in clinical trials. Its unique mechanism of action and potential for promoting better quality sleep with fewer side effects set it apart from traditional sleep medications. its development was halted due to concerns over hepatic safety .

Properties

IUPAC Name

(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMACHNQISHMDN-RPLLCQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1=CC=CC=C1)N2CCC3=CC(=C(C=C3C2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)[C@@H](C1=CC=CC=C1)N2CCC3=CC(=C(C=C3[C@@H]2CCC4=CC=C(C=C4)C(F)(F)F)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007352
Record name Almorexant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871224-64-5, 913358-93-7
Record name Almorexant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871224-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almorexant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871224645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Almorexant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06673
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Almorexant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Almorexant hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ALMOREXANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KCW39P2EI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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